Oxo(propylamino)acetic acid

Descripción general

Descripción

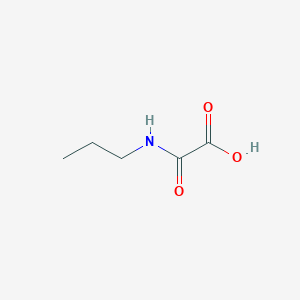

Oxo(propylamino)acetic acid is a chemical compound with the CAS number 81682-53-3 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound could potentially involve the hydroformylation of lower olefins . Hydroformylation, also known as the oxo synthesis or oxo process, is an important homogeneously catalyzed industrial process for the production of aldehydes from alkenes .Molecular Structure Analysis

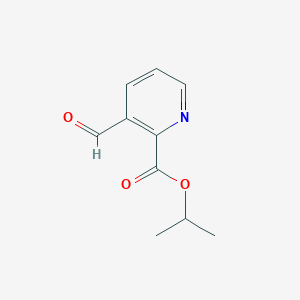

The molecular formula of this compound is C5H9NO3 . The InChI code is 1S/C5H9NO3/c1-2-3-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be related to the hydroformylation process . This process entails the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond .Physical And Chemical Properties Analysis

The molecular weight of this compound is 131.13 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Oxidation Reactions

Oxo(propylamino)acetic acid is involved in various oxidation reactions. A study by Yogananth and Mansoor (2015) discusses the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate in aqueous acetic acid medium, which is relevant to the chemical properties and reactions of oxo acids (Yogananth & Mansoor, 2015). Similarly, Shanthi, Mansoor, and Abdul (2015) explored the oxidation of α-hydroxy acids, like glycolic, lactic, and mandelic acids, by tripropylammonium fluorochromate in aqueous acetic acid, leading to the formation of corresponding oxo acids (Shanthi, Mansoor, & Abdul, 2015).

Catalytic Applications

In catalysis, Periana et al. (2003) described the oxidative condensation of methane to acetic acid in liquid sulfuric acid, catalyzed by palladium, which is an example of the transformation of simple molecules into more complex oxo acids (Periana et al., 2003).

Water and Wastewater Treatment

Da Silva et al. (2019) highlighted the use of peracetic acid (an oxidizer) for water and wastewater disinfection, emphasizing its molecular behavior and decomposition mechanisms, which are crucial for understanding the stability and efficacy of oxo acids in such applications (Da Silva et al., 2019).

Petrochemical Industry

Gorbunov et al. (2017) surveyed processes for converting ethylene to valuable oxygen-containing products like propionic acid and alkyl propionates, underlining the significance of oxo processes in the petrochemical industry (Gorbunov et al., 2017).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Like many organic acids, it may interact with its targets by donating a proton (h+), which can disrupt the target’s function or structure .

Biochemical Pathways

Organic acids often play roles in various metabolic processes, including the tricarboxylic acid (tca) cycle .

Pharmacokinetics

Like many small organic acids, it is likely to be absorbed well in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Organic acids can often affect cellular ph, disrupt protein function, and chelate metal ions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Oxo(propylamino)acetic acid. For example, a lower pH may increase the proportion of the acid that is in its protonated form, potentially affecting its ability to cross cell membranes .

Análisis Bioquímico

Biochemical Properties

Oxo(propylamino)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aminotransferases, which facilitate the transfer of amino groups from this compound to other substrates, forming new compounds. This interaction is crucial for the synthesis of amino acids and other nitrogen-containing compounds . Additionally, this compound can act as a substrate for dehydrogenases, which catalyze the oxidation-reduction reactions involving this compound.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can impact gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes involved in metabolic pathways and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites . Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, including changes in energy production and oxidative stress levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as aminotransferases and dehydrogenases, facilitating the conversion of this compound into other metabolites . These metabolic pathways play a crucial role in maintaining cellular homeostasis and energy balance. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and cellular demand. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it participates in energy production and oxidative metabolism. The subcellular localization of this compound is crucial for its proper functioning and interaction with other biomolecules.

Propiedades

IUPAC Name |

2-oxo-2-(propylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-3-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQMZOFGKZVJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578069 | |

| Record name | Oxo(propylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81682-53-3 | |

| Record name | Oxo(propylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)